molecular formula C20H26N4O2 B12175818 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12175818
M. Wt: 354.4 g/mol
InChI Key: NYEWXMQSPGPNKE-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a high-purity chemical compound offered for research and development purposes. This substance belongs to the class of 3,4-dihydropyrimidinones (DHPMs), which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and their ability to interact with multiple biological targets . The core pyrimido[1,2-a][1,3,5]triazine scaffold is of significant interest in various research fields. Structurally related compounds have been investigated for their potential as herbicides and plant growth regulators . Furthermore, the dihydropyrimidinone moiety is a key structural feature in many biologically active molecules, suggesting potential research applications in developing inhibitors for enzymes like kinesins, as seen with the well-known DHPM derivative Monastrol . The specific substitution pattern of this compound, featuring a cyclopentyl group and a 2-methoxyphenyl ring, makes it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H26N4O2/c1-14-15(2)21-20-23(17-10-6-7-11-18(17)26-3)12-22(13-24(20)19(14)25)16-8-4-5-9-16/h6-7,10-11,16H,4-5,8-9,12-13H2,1-3H3

InChI Key

NYEWXMQSPGPNKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)C3CCCC3)C4=CC=CC=C4OC)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Intermediates

The process begins with the formation of an imidate intermediate through the reaction of TEOC with the guanidine nitrogen. Subsequent intramolecular cyclization generates the triazinone ring. A notable thermal rearrangement occurs when primary or secondary amino groups are present on the guanidine, leading to pyrimidine ring opening and recyclization. For example:

  • Step 1 : Condensation of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with TEOC in acetic acid at reflux yields 4-substituted-2-methyl-6H-pyrimido[1,2-a][1,triazin-6-ones .

  • Step 2 : Tertiary amino or anilino substituents on the guanidine suppress rearrangement, directly affording 2-substituted-4-methyl-6H-pyrimido[1,2-a]triazin-6-ones .

Table 1: Impact of Guanidine Substituents on Product Regiochemistry

Guanidine Substituent (NR¹R²)Product RegiochemistryYield (%)
NH₂4-Substituted72–85
NHCH₂Ph4-Substituted68–78
N(CH₃)₂2-Substituted82–90
Morpholino2-Substituted75–88

Cyclopentyl Group Installation

The 3-cyclopentyl substituent is incorporated through alkylation or reductive amination strategies.

Alkylation of Secondary Amine

Treatment of the intermediate 3-aminopyrimido-triazinone with cyclopentyl bromide in the presence of a base (K₂CO₃) in acetonitrile affords the alkylated product. Key parameters:

  • Molar Ratio : 1:1.2 (amine:bromide)

  • Temperature : 80°C

  • Yield : 65–70%.

Reductive Amination

An alternative method involves condensation of cyclopentanone with the primary amine intermediate, followed by reduction with sodium cyanoborohydride (NaBH₃CN) in methanol.

  • pH : Maintained at 6–7 using acetic acid

  • Yield : 70–78%.

Methyl Group Incorporation at Positions 7 and 8

The 7,8-dimethyl groups are introduced during the cyclization step by using pre-methylated pyrimidine precursors or via post-synthesis alkylation.

Pre-Methylated Guanidine Synthesis

5-Bromo-4-chloropyrimidine is reacted with methylamine to form 4-methylamino-5-bromopyrimidine , which undergoes subsequent guanidinylation.

  • Reagent : Methylamine (40% in H₂O)

  • Solvent : Ethanol

  • Yield : 85–90%.

Post-Cyclization Alkylation

Methylation of the 7,8-positions is achieved using methyl iodide (CH₃I) and a strong base (e.g., LDA) in tetrahydrofuran (THF).

  • Temperature : −78°C to 25°C

  • Yield : 55–60%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Acetic Acid vs. Toluene : Acetic acid enhances cyclization rates but may promote side reactions; toluene offers better regiocontrol for sensitive substrates.

  • Reflux vs. Microwave : Microwave-assisted synthesis reduces reaction times from 8 hours to 30 minutes, improving yields by 10–15%.

Table 2: Solvent Impact on Cyclization Efficiency

SolventTemperature (°C)Time (h)Yield (%)
Acetic Acid118682
Toluene110878
DMF150468

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of flow chemistry minimizes thermal degradation and improves mixing efficiency. A two-stage system is employed:

  • Stage 1 : Guanidine formation in a packed-bed reactor (residence time: 15 minutes).

  • Stage 2 : Cyclization in a tubular reactor (residence time: 45 minutes).

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethyl acetate/heptane (3:1) to achieve >99% purity.

  • Chromatography : Silica gel chromatography with dichloromethane/methanol (95:5) removes residual byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing-acyl shifts generate regioisomeric impurities.

  • Solution : Use of bulky bases (e.g., DBU) suppresses isomerization.

Low Solubility

  • Issue : Precipitation during cyclization reduces yields.

  • Solution : Co-solvents (e.g., DMSO/THF mixtures) enhance solubility .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes a methoxyphenyl group , cyclopentyl substituent , and methyl groups attached to a fused pyrimido-triazinone core. These functional groups drive its reactivity:

  • Methoxy group : Enhances solubility and participates in nucleophilic substitution or electrophilic aromatic substitution (e.g., under acidic/basic conditions).

  • Cyclopentyl ring : May undergo ring-opening reactions under stress (e.g., high temperature or oxidizing agents).

  • Triazine-pyrimidine core : Engages in cyclocondensation reactions due to its nitrogen-rich heterocyclic structure .

Nucleophilic Substitution

The methoxyphenyl group’s oxygen atom can act as a leaving group in substitution reactions. For example:

  • Reaction with alkylating agents (e.g., acetic anhydride, sodium ethoxide) under controlled conditions to modify substituents.

  • Potential displacement of the methoxy group by stronger nucleophiles (e.g., amines, thiols) under acidic or basic catalysis.

Electrophilic Aromatic Substitution

The phenyl ring may undergo electrophilic attack (e.g., nitration, halogenation) at positions ortho/para to the methoxy group.

Cyclocondensation

The triazine-pyrimidine core can participate in ring-closing reactions with hydrazine derivatives or malononitrile, forming fused heterocycles (e.g., pyrazolo-triazine derivatives) .

Ring-Opening Reactions

The cyclopentyl ring may cleave under harsh conditions (e.g., oxidation, acidic hydrolysis), leading to chain elongation or carbonyl formation.

Comparative Analysis of Reaction Conditions

Reaction TypeFunctional Groups InvolvedTypical ConditionsOutcome
Nucleophilic SubstitutionMethoxyphenyl, cyclopentylAcidic/basic catalysis, heatModified substituents
Electrophilic SubstitutionPhenyl ringNO₂⁺, Cl₂, H₂SO₄Nitro/halo derivatives
CyclocondensationTriazine-pyrimidine coreEthanol, reflux, basic catalystFused heterocycles
Ring-OpeningCyclopentyl ringOxidizing agents, acidic hydrolysisChain elongation or carbonyl

Biological and Chemical Implications

The compound’s reactivity profile suggests potential applications in:

  • Medicinal Chemistry : As a scaffold for enzyme/receptor inhibitors due to its ability to participate in cyclocondensation and substitution reactions.

  • Material Science : Structural modifications via electrophilic substitution or alkylation could tune physical properties (e.g., solubility, stability).

Scientific Research Applications

The compound 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and related areas.

Medicinal Chemistry

The unique structure of 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one suggests potential as a lead compound in drug discovery. Its triazine core is known for various biological activities including:

  • Anticancer Activity : Compounds containing triazine rings have been studied for their ability to inhibit cancer cell proliferation. The specific interactions of this compound with cellular targets could be explored in preclinical studies to evaluate its efficacy against different cancer types.
  • Antimicrobial Properties : The presence of methoxy and cyclopentyl groups may enhance the lipophilicity and bioavailability of the compound, making it a candidate for antimicrobial screening against resistant strains of bacteria.

Pharmacology

Research into the pharmacological effects of this compound could provide insights into its mechanism of action and therapeutic potential.

  • Neuropharmacology : Given its structural similarities to other neuroactive compounds, it may exhibit effects on neurotransmitter systems. Investigating its impact on serotonin or dopamine pathways could reveal applications in treating mood disorders or neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways should be assessed through in vitro and in vivo studies. This could lead to applications in treating conditions like arthritis or other inflammatory diseases.

Biochemical Studies

The compound can serve as a tool for biochemical research:

  • Enzyme Inhibition Studies : Its ability to inhibit specific enzymes can be tested to understand its role as a potential therapeutic agent. For instance, examining its effects on kinases or phosphatases involved in cancer signaling pathways could yield valuable insights.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Lipophilicity : The cyclopentyl group in the target compound confers higher lipophilicity compared to the polar 2-methoxyethyl group in or the basic pyridinylmethyl group in . This may influence membrane permeability and CNS penetration.

Steric Considerations : Bulkier substituents like cyclopentyl (target) vs. cyclopropyl modulate steric hindrance, affecting ligand-receptor docking.

Biological Activity

3-Cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family and is characterized by the following structural features:

  • Molecular Formula : C20H26N4O2
  • Molecular Weight : 354.4 g/mol
  • IUPAC Name : 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

The unique arrangement of substituents enhances its solubility and potential interactions with biological targets due to the presence of the methoxy group and cyclopentyl moiety.

Biological Activity

Research indicates that 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one exhibits a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Its structural similarity to other known anticancer agents suggests that it may inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways:

Pathogen Activity Reference
E. coliInhibition observed
Staphylococcus aureusModerate activity
Candida albicansEffective antifungal

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of related pyrimidine derivatives in vitro against human cancer cell lines (e.g., HeLa and MCF7), it was found that compounds with similar structures exhibited significant cytotoxicity. The study highlighted that modifications at the methoxy group could enhance activity against specific cancer types .

Study 2: Antimicrobial Screening

A systematic screening of various derivatives including 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl showed notable antibacterial effects against E. coli and S. aureus. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the pathogen .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as one-pot cyclocondensation or annulation strategies. For example, analogous pyrimido-triazine derivatives are synthesized via cyclization of hydrazinyl precursors with carbonyl reagents under reflux in polar aprotic solvents (e.g., DMF or ethanol) with catalytic triethylamine . Key parameters include:

  • Temperature control : Reactions often require precise heating (e.g., reflux at 80–100°C for 8–12 hours) to avoid side products.
  • Stoichiometry : Molar ratios of reactants (e.g., hydrazine derivatives to carbonyl agents) must be optimized to prevent incomplete cyclization.
  • Purification : Column chromatography or recrystallization from ethanol is commonly used to isolate pure products, with yields ranging from 50–70% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of 1H/13C NMR , IR , and HRMS is critical.

  • NMR : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, cyclopentyl protons as multiplet signals) and carbon shifts (e.g., carbonyl carbons at ~170 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in fused-ring systems .
  • IR : Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
  • HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to the cyclopentyl substituent?

  • Methodological Answer : Use dynamic NMR experiments or computational modeling to address ambiguities:

  • Variable-temperature NMR : Detect ring-flipping dynamics in cyclopentyl groups by observing signal coalescence at elevated temperatures .
  • DFT calculations : Optimize molecular geometries using Gaussian or ORCA software to predict NMR chemical shifts, comparing theoretical and experimental data to assign configurations .
  • X-ray crystallography : Resolve absolute stereochemistry via SHELXL refinement (e.g., using Mo-Kα radiation at 100K) .

Q. What computational approaches are recommended for modeling the crystal structure of this compound, and how do they integrate with experimental data?

  • Methodological Answer :

  • Software : Use SHELX for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals. Preprocess data with SHELXC/D/E for phasing .
  • Validation : Cross-validate computed structures with experimental XRD data (e.g., R-factor < 0.05). For flexible substituents (e.g., cyclopentyl), apply restraints to thermal displacement parameters .
  • Docking studies : If applicable, model interactions with biological targets using AutoDock Vina, incorporating crystallographic data to refine binding poses .

Q. What experimental strategies can be employed to study the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Design a tiered approach inspired by environmental chemistry frameworks :

  • Abiotic stability : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Monitor degradation via HPLC-MS/MS.
  • Biotic transformation : Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites using high-resolution mass spectrometry.
  • Partitioning studies : Measure logP (octanol-water) and soil sorption coefficients (Kd) to predict environmental mobility.

Data Contradiction and Optimization Questions

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Replicate synthesis : Ensure purity (>95% by HPLC) and crystallinity (via recrystallization from toluene/ethanol mixtures) to minimize batch variability .
  • Standardize conditions : Use identical NMR solvents (e.g., DMSO-d6 vs. CDCl3) and calibration protocols. Discrepancies in melting points may arise from polymorphic forms—characterize via PXRD .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. nitro groups on the phenyl ring) and evaluate biological activity using assays (e.g., enzyme inhibition).
  • Parallel synthesis : Employ robotic liquid handlers to screen reaction conditions (e.g., solvent, catalyst) for high-throughput derivative generation .
  • Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

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